(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylindol-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEYOALTSDEQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents.
Larock Indole Synthesis: This method uses palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring undergoes selective oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C .
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Product : (1-Methyl-3-oxo-1H-indol-2-yl)(piperazin-1-yl)methanone (oxindole derivative).
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Mechanism : Electrophilic attack at the indole’s β-position, followed by hydroxylation and ketonization.
Experimental Data :
| Starting Material | Oxidizing Agent | Temperature | Yield |
|---|---|---|---|
| (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | KMnO₄ (2.5 equiv) | 70°C | 58% |
Reduction Reactions
The carbonyl group linking indole and piperazine is susceptible to reduction:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at 0°C → RT .
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Product : (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanol.
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Mechanism : Nucleophilic hydride attack at the carbonyl carbon.
Key Observations :
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Reduction of the ketone preserves the indole and piperazine rings .
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Over-reduction to methane derivatives is rare under these conditions.
Electrophilic Substitution
The indole core participates in electrophilic aromatic substitution (EAS):
Bromination
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Reagents/Conditions : N-Bromosuccinimide (NBS) in DMF, 50°C .
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Product : 5-Bromo-(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.
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Regioselectivity : Bromination occurs preferentially at the indole’s 5-position due to electron-donating effects from the methyl group .
Nitration
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Product : 5-Nitro-(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.
Nucleophilic Substitution at Piperazine
The piperazine nitrogen undergoes alkylation/acylation:
Alkylation
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Reagents/Conditions : Benzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF, 80°C .
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Product : (1-Methyl-1H-indol-2-yl)(4-benzylpiperazin-1-yl)methanone.
Acylation
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Reagents/Conditions : Acetyl chloride (1.5 equiv), Et₃N (3.0 equiv) in CH₂Cl₂, 0°C → RT .
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Product : (1-Methyl-1H-indol-2-yl)(4-acetylpiperazin-1-yl)methanone.
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Mechanism : Base-mediated nucleophilic attack on the acyl chloride.
Cross-Coupling Reactions
The indole’s 3-position engages in Pd-catalyzed couplings:
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Reagents/Conditions : Suzuki-Miyaura coupling with phenylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C .
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Product : 3-Phenyl-(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
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Product : Indole ring contraction to form a carbazole derivative (mechanism involves protonation, ring-opening, and re-cyclization).
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
Critical Analysis of Reactivity Trends
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Indole vs. Piperazine Reactivity :
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The indole moiety dominates in EAS and photochemical reactions.
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Piperazine participates in alkylation/acylation due to its nucleophilic NH groups.
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Steric Effects :
-
Electronic Effects :
This comprehensive profile underscores the compound’s versatility in synthesizing pharmacologically relevant derivatives, particularly in anticancer and CNS drug discovery . Future studies should explore enantioselective modifications and catalytic asymmetric reactions.
Scientific Research Applications
Cancer Treatment
The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Research indicates that it may effectively target various oncogenic proteins, leading to reduced tumor growth and enhanced cell death in malignant cells. Specifically, studies have shown that compounds with similar structures can inhibit the growth of tumors by promoting the degradation of proteins like cMyc and BRD4, which are often overexpressed in cancers .
Proteolysis Targeting Chimeras (PROTACs)
Another significant application is in the development of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation by harnessing the cell's ubiquitin-proteasome system. The compound can act as a ligand that binds to E3 ligases, facilitating the selective degradation of unwanted proteins associated with various diseases, including neurodegenerative disorders and autoimmune diseases .
Inhibition of IAPs
In a study focused on the inhibition of IAPs, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone demonstrated significant binding affinity towards XIAP. This binding was associated with enhanced apoptosis in cancer cell lines, suggesting a promising avenue for therapeutic intervention in cancers where IAPs play a critical role in tumor survival .
Targeted Degradation of Oncogenic Proteins
Research highlighted the compound's effectiveness in targeting oncogenic proteins like BRD4 and cMyc. In vitro experiments showed that treatment with this compound resulted in decreased levels of these proteins, leading to reduced proliferation rates in cancer cells. These findings support its potential utility as a targeted cancer therapeutic agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | Induces apoptosis by inhibiting IAPs | Significant reduction in tumor growth observed |
| PROTAC Development | Acts as a ligand for E3 ligases to promote targeted protein degradation | Effective in degrading oncogenic proteins |
| Neurodegenerative Disorders | Potential use in targeting misfolded proteins associated with these diseases | Promising results in preclinical models |
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, some indole derivatives act as agonists or antagonists of serotonin receptors, while others inhibit enzymes like kinases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone can be contextualized by comparing it to analogs with variations in the indole, piperazine, or methanone-linked substituents. Key examples include:
Indole Substitution Variants
Key Insights :
- Electron-withdrawing groups (e.g., chloro, benzenesulfonyl) on the indole enhance target selectivity. For example, compound 122 showed 10-fold higher COX-2 selectivity over COX-1 compared to celecoxib .
- The 1-methyl group on the indole in the parent compound may reduce metabolic oxidation compared to unsubstituted indoles, improving stability .
Piperazine Substitution Variants
Key Insights :
- Heteroaromatic replacements for indole (e.g., isoquinoline in Compound 1) shift target specificity, as seen in its antiviral activity .
Methanone Linker Modifications
Key Insights :
- The methanone bridge is critical for maintaining planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
- Replacing indole with imidazopyridazine (Compound 72) introduces trifluoromethyl interactions, enhancing potency against non-retinoid targets .
Pharmacological and Structural Trends
- Receptor Affinity : Piperazine-linked indoles with small, electron-deficient substituents (e.g., chloro, methoxy) favor 5-HT receptor binding, while bulkier groups (e.g., benzhydryl) may prioritize kinase or enzyme targets .
- Metabolic Stability : The 1-methyl group on indole reduces CYP450-mediated oxidation compared to unsubstituted analogs, as seen in compound 122 ’s improved pharmacokinetics .
- Solubility: LogP values for indole-piperazine methanones typically range from 3–5; chloro or sulfonyl groups increase lipophilicity, necessitating formulation optimization for oral bioavailability .
Biological Activity
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in cancer treatment and other diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features an indole ring substituted with a piperazine moiety. The synthesis typically involves the reaction of 5-substituted indole derivatives with piperazine in the presence of coupling agents like carbonyldiimidazole (CDI) in anhydrous solvents.
Key Synthesis Steps:
- Starting Materials: 5-substituted indole and piperazine derivatives.
- Reagents: Carbonyldiimidazole (CDI), anhydrous tetrahydrofuran (THF).
- Conditions: Reaction under nitrogen atmosphere, followed by purification through recrystallization.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. The mechanism is primarily attributed to the inhibition of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in various cancers.
Research Findings:
- Inhibition of IAPs: The compound shows strong binding affinity to IAPs, leading to the induction of apoptosis in cancer cells. This is crucial as IAPs prevent programmed cell death, allowing cancer cells to survive and proliferate .
- Cell Line Studies: In vitro studies on cell lines such as HeLa, A549, and ECA-109 have shown that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | IAP Inhibition |
| A549 | 12.4 | Apoptosis Induction |
| ECA-109 | 10.8 | Proteasome Degradation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
Case Study:
A study involving the evaluation of a series of indole-piperazine derivatives showed that certain modifications enhance their antibacterial potency against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential.
Key Pharmacokinetic Parameters:
- Absorption: Rapid absorption post-administration.
- Distribution: Widely distributed throughout tissues; potential accumulation in liver and kidneys.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Mostly excreted via urine.
Toxicological studies indicate that while the compound shows promising biological activity, further investigation is required to determine its safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
React 1-methyl-1H-indole-2-carboxylic acid with a piperazine derivative using coupling agents like EDCI/HOBt in dichloromethane under nitrogen .
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .
Final product validation requires ≥95% purity (HPLC) and confirmation of the carbonyl linkage via IR spectroscopy (C=O stretch ~1650–1700 cm) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies methyl groups on the indole (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm). C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the exact mass (CHNO: calculated 242.1294) .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs to refine crystal structures, leveraging high-resolution data (R-factor < 0.05) .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Piperazine-indole hybrids are often explored as dual histamine H1/H4 receptor ligands . To identify targets:
Perform radioligand binding assays using HEK-293 cells expressing H1/H4 receptors.
Compare IC values with known ligands (e.g., JNJ 7777120 for H4) to assess selectivity .
Use molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
Purity Reassessment : Verify compound stability (e.g., via LC-MS) to rule out degradation products .
Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (PAMPA assay) .
Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
Core Modifications : Introduce substituents on the indole (e.g., 5-chloro) or piperazine (e.g., 4-aryl) to probe steric/electronic effects .
Bioisosteric Replacement : Replace the methanone linker with sulfonamide or urea groups to assess hydrogen-bonding contributions .
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity, validated by leave-one-out cross-validation (q > 0.5) .
Q. How can computational methods optimize the compound’s selectivity for specific receptors?
- Methodological Answer :
Molecular Dynamics Simulations : Simulate ligand-receptor complexes (GROMACS) to identify key residues (e.g., Glu182 in H1 receptors) .
Free Energy Perturbation (FEP) : Calculate ΔΔG for binding to off-targets (e.g., serotonin receptors) to guide structural refinements .
Machine Learning : Train classifiers on ChEMBL data to predict polypharmacology risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
